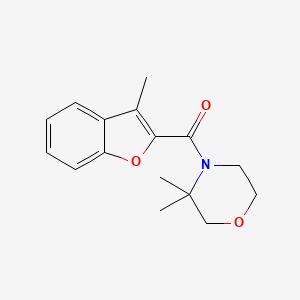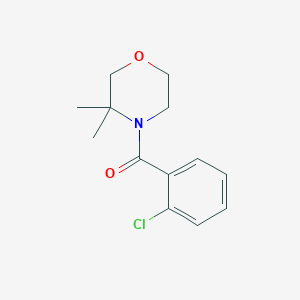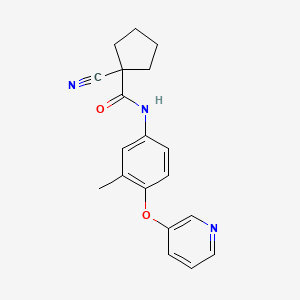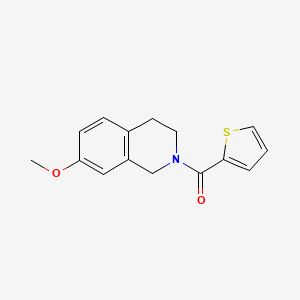
1-Morpholin-4-yl-2-phenylsulfanylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Morpholin-4-yl-2-phenylsulfanylpropan-1-one is a synthetic compound that is widely used in scientific research. This compound belongs to the class of chemicals known as morpholine compounds, which are often used as intermediates in the synthesis of various organic compounds. The compound has gained significant attention due to its unique chemical properties and potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of 1-Morpholin-4-yl-2-phenylsulfanylpropan-1-one is not well understood. However, studies have shown that the compound can interact with various biological molecules, including proteins and enzymes. This interaction can lead to changes in the structure and function of these molecules, which can have significant biological effects.
Biochemical and physiological effects:
Studies have shown that 1-Morpholin-4-yl-2-phenylsulfanylpropan-1-one can have various biochemical and physiological effects. These effects include the modulation of enzyme activity, the inhibition of protein synthesis, and the alteration of cell signaling pathways. The compound has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Morpholin-4-yl-2-phenylsulfanylpropan-1-one in lab experiments is its versatility. The compound can be used in a wide range of applications, including organic synthesis, biochemistry, and pharmacology. However, one of the limitations of the compound is its potential toxicity. Careful handling and disposal of the compound are necessary to avoid any adverse effects.
Zukünftige Richtungen
1-Morpholin-4-yl-2-phenylsulfanylpropan-1-one has numerous potential applications in scientific research. Some of the future directions for research include the development of new synthetic routes for the compound, the investigation of its mechanism of action, and the exploration of its potential therapeutic applications. Additionally, further studies are needed to determine the toxicity and safety of the compound, which will be important for its future use in research and development.
Conclusion:
In conclusion, 1-Morpholin-4-yl-2-phenylsulfanylpropan-1-one is a versatile compound that has numerous potential applications in scientific research. Its unique chemical properties and potential therapeutic applications make it an important compound for further investigation. However, careful handling and disposal of the compound are necessary to avoid any adverse effects. With further research, this compound may have significant implications for the development of new drugs and other organic compounds.
Synthesemethoden
The synthesis of 1-Morpholin-4-yl-2-phenylsulfanylpropan-1-one involves the reaction of morpholine with 2-phenylsulfanylpropan-1-one in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Morpholin-4-yl-2-phenylsulfanylpropan-1-one has numerous potential applications in scientific research. One of the most common applications is in the synthesis of novel organic compounds. The compound can be used as an intermediate in the synthesis of various drugs, agrochemicals, and other organic compounds.
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-2-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-11(17-12-5-3-2-4-6-12)13(15)14-7-9-16-10-8-14/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXOKTYOELXVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-2-phenylsulfanylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]-N-(4-propan-2-ylphenyl)pyrrolidine-2-carboxamide](/img/structure/B7544750.png)
![3-amino-N-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7544760.png)

![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B7544780.png)

![N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide](/img/structure/B7544798.png)
![3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B7544807.png)
![N-[[4-[(dimethylamino)methyl]phenyl]methyl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide](/img/structure/B7544815.png)


![2-[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]benzonitrile](/img/structure/B7544839.png)
![3-[(2-Methyl-1,3-thiazol-5-yl)methyl]-5-thiophen-2-yl-1,3,4-oxadiazol-2-one](/img/structure/B7544846.png)
![(5E)-3-(furan-2-ylmethyl)-5-[(4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7544850.png)
